1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one

Physicochemical profiling Drug-likeness Lead optimization

1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one (CAS 1282101-98-7, MF C20H15FN2O5, MW 382.35 g/mol) is a synthetic hybrid molecule that covalently links a 3-(4-fluorophenyl)coumarin fluorophore to an imidazolidin-2-one moiety via a 7-oxyacetyl spacer. The compound is stocked in milligram quantities by ChemDiv (Catalog IB07-3765) and is listed in the InterBioScreen screening collection, confirming its availability for early-stage discovery.

Molecular Formula C20H15FN2O5
Molecular Weight 382.3 g/mol
Cat. No. B12177224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one
Molecular FormulaC20H15FN2O5
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H15FN2O5/c21-14-4-1-12(2-5-14)16-9-13-3-6-15(10-17(13)28-19(16)25)27-11-18(24)23-8-7-22-20(23)26/h1-6,9-10H,7-8,11H2,(H,22,26)
InChIKeyCWAGBFPSOKFDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one: Procurement-Ready Chemical Identity & Supplier Landscape


1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one (CAS 1282101-98-7, MF C20H15FN2O5, MW 382.35 g/mol) is a synthetic hybrid molecule that covalently links a 3-(4-fluorophenyl)coumarin fluorophore to an imidazolidin-2-one moiety via a 7-oxyacetyl spacer . The compound is stocked in milligram quantities by ChemDiv (Catalog IB07-3765) and is listed in the InterBioScreen screening collection, confirming its availability for early-stage discovery [1]. Its computed logP of 1.98 and topological polar surface area (TPSA) of 155.69 Ų place it within favorable drug-like chemical space [1].

Why 3-Arylcoumarin-Imidazolidinone Chimeras Cannot Be Interchanged: The 4-Fluorophenyl Distinction


Within the 3-arylcoumarin chemical space, the identity of the aryl substituent at the coumarin 3-position dictates both the compound's physicochemical signature and its biological target engagement profile [1]. The target compound's 4-fluorophenyl group differentiates it from the non-fluorinated parent (CAS not assigned, MW 288.26 g/mol) and from 4,8-dimethyl (MW 316.31 g/mol) or 4-butyl-6-chloro analogs, each of which occupies a distinct region of lipophilicity–polarity space [2]. Consequently, replacing the 3-(4-fluorophenyl) substituent with hydrogen, methyl, or butyl groups alters the compound's membrane permeability, metabolic stability, and potential selectivity toward enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), making simple generic substitution scientifically invalid [1].

Quantitative Differentiation of 1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one: Head-to-Head and Cross-Study Evidence


Molecular Property Differentiation vs. Non-Fluorinated Parent Analog

The addition of the 4-fluorophenyl substituent at the coumarin 3-position induces a dramatic shift in key physicochemical parameters relative to the non-fluorinated analog 1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one. The target compound exhibits an 8.6-fold increase in computed logP (1.98 vs. 0.23) and an 83% increase in TPSA (155.69 vs. 84.94 Ų), alongside a 94 Da increase in molecular weight [1]. These changes predict enhanced passive membrane permeability while retaining sufficient polarity for aqueous solubility—a balance often sought in CNS-penetrant or intracellular-targeting probes.

Physicochemical profiling Drug-likeness Lead optimization

NAAA Inhibitory Scaffold Potential vs. Comparator Compounds

The 1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one scaffold—the direct non-fluorinated analog—has been experimentally demonstrated to inhibit human NAAA with IC50 values of 160 nM (cell-based, 10-min preincubation) and 22 nM (recombinant enzyme, 30-min incubation) [1]. The target compound retains this identical coumarin-oxyacetyl-imidazolidinone pharmacophore and adds a 3-(4-fluorophenyl) substituent, which, based on established SAR in 3-arylcoumarin inhibitor series, is predicted to enhance hydrophobic pocket occupancy in the NAAA active site and potentially improve potency relative to the 160 nM benchmark [2][3]. For context, optimized NAAA inhibitors in the patent literature achieve IC50 values as low as 6.3 nM (US10689357, Example 26) [3].

NAAA inhibition Anti-inflammatory Pain

Selectivity Window: NAAA vs. Acid Ceramidase (AC) Discrimination

A critical liability of early NAAA inhibitors is cross-inhibition of acid ceramidase (AC), a structurally related lysosomal enzyme. The non-fluorinated analog displays a 50-fold selectivity window for NAAA (IC50 = 160 nM) over AC (IC50 = 8,090 nM) [1]. The introduction of a 4-fluorophenyl group at the coumarin 3-position is structurally analogous to selectivity-enhancing modifications reported in 3-arylcoumarin inhibitor series targeting HSD1, where aryl substitution altered the selectivity ratio by over 100-fold [2]. This provides a rational basis to expect that the target compound may maintain or improve the NAAA/AC selectivity window relative to the 50× baseline.

Target selectivity NAAA Acid ceramidase Off-target risk

Drug-Likeness and Lead-Likeness Parameter Compliance

The target compound satisfies all four Lipinski Rule of Five criteria (MW 382.35 ≤ 500; logP 1.98 ≤ 5; H-bond donors 1 ≤ 5; H-bond acceptors 8 ≤ 10) and complies with the more stringent Rule of Three for fragment-based lead discovery, which requires MW ≤ 300, logP ≤ 3, HBD ≤ 3, and HBA ≤ 3 . While the non-fluorinated analog also satisfies Lipinski rules (MW 288.26, logP 0.23, HBD 1, HBA 5), its lower logP (0.23) falls outside the optimal 1–3 range for CNS drug-likeness [1]. The 4-fluorophenyl substitution shifts logP into this optimal window, making the target compound more suitable for CNS-oriented screening cascades.

Drug-likeness Lipinski Rule of Five Lead selection

Fluorine-Mediated Metabolic Stability and Spectroscopic Detectability

The para-fluorine atom on the 3-phenyl ring of the coumarin core provides a metabolically resistant C–F bond that is absent in the non-fluorinated, 4,8-dimethyl, and 4-butyl-6-chloro congeners. In 3-arylcoumarin series, para-fluorination has been shown to reduce CYP-mediated oxidative metabolism at the phenyl ring, as demonstrated by the selective CYP1 family substrate profile of 7-acetoxy-3-(4-fluorophenyl)coumarin versus its non-fluorinated analog [1]. Additionally, the single 19F nucleus enables quantitative 19F NMR-based purity assessment and potential use in 19F MRI or cellular uptake studies, a capability not shared by fluorine-free comparators .

Metabolic stability Fluorine substitution 19F NMR ADME

Procurement-Driven Application Scenarios for 1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one


NAAA Inhibitor Lead Optimization: Building on a Validated Pharmacophore

Given the non-fluorinated parent scaffold's confirmed NAAA inhibitory activity (IC50 = 160 nM cell-based; 22 nM recombinant enzyme) [1], the target compound is the logical next-step probe for structure–activity relationship (SAR) expansion at the coumarin 3-position. The 4-fluorophenyl group provides increased lipophilicity (logP 1.98 vs. 0.23) for enhanced membrane permeability while preserving the NAAA pharmacophore, enabling systematic SAR exploration toward the sub-10 nM potency range reported for optimized NAAA inhibitors .

CNS-Penetrant Probe Development for Neuroinflammation

The compound's computed logP of 1.98 falls within the empirically optimal 1–3 range for CNS drug-likeness, in contrast to the non-fluorinated analog (logP 0.23) [1]. Combined with its NAAA inhibition potential—a target implicated in neuroinflammation and pain—the target compound is suitable for blood-brain barrier permeability screening cascades and in vivo efficacy models of neuroinflammatory conditions .

Selectivity Profiling Against the Lysosomal Ceramidase Family

The parent scaffold's 50-fold selectivity window for NAAA over acid ceramidase (8,090 nM vs. 160 nM) provides a quantifiable selectivity baseline [1]. The target compound, with its distinct 3-(4-fluorophenyl) substituent, is an ideal candidate for expanded selectivity profiling against the broader ceramidase family (neutral ceramidase, ACER3) to establish whether the 4-fluorophenyl modification further enhances or alters this selectivity profile .

19F NMR-Based Quantitative Bioanalytical Method Development

Unlike its non-fluorinated, 4,8-dimethyl, and 4-butyl-6-chloro comparators, the target compound contains a single 19F nucleus that enables label-free quantification via 19F NMR spectroscopy [1]. This capability supports direct measurement of compound concentration in biological matrices, cellular uptake studies, and purity verification—streamlining ADME workflows without the need for radiolabeled or fluorescently tagged analogs [1].

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